1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride
Description
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride (hereafter referred to as the target compound) is a benzodiazepine derivative with the molecular formula C₁₂H₁₇ClN₂O and a molecular mass of 240.731 g/mol . It is a hydrochloride salt characterized by a seven-membered 1,5-diazepine ring fused to a benzene moiety. Key structural features include an ethyl group at position 1 and a methyl group at position 5 (Figure 1). Its ChemSpider ID is 2103165, and it is registered under MDL number MFCD00099364 .
Benzodiazepines are widely studied for their pharmacological properties, particularly in the central nervous system (CNS). However, the target compound’s specific biological activities remain less documented compared to structurally related analogs.
Properties
IUPAC Name |
5-ethyl-1-methyl-2,3-dihydro-1,5-benzodiazepin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-3-14-11-7-5-4-6-10(11)13(2)9-8-12(14)15;/h4-7H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRZLBOZNISRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCN(C2=CC=CC=C21)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride is a compound of interest due to its potential biological activities. This benzodiazepine derivative is structurally related to other compounds that exhibit significant pharmacological properties, including anti-anxiety and anti-HIV activities. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 240.72 g/mol. The compound features a bicyclic structure typical of benzodiazepines, which is crucial for its biological activity.
Neuropharmacological Effects
Benzodiazepines are well-known for their effects on the central nervous system (CNS). The compound's ability to modulate neurotransmitter systems may lead to anxiolytic and sedative effects. Research on similar benzodiazepine derivatives has shown that they act as positive allosteric modulators of GABA_A receptors . This mechanism is critical for their therapeutic effects in treating anxiety disorders and insomnia.
Case Studies and Research Findings
The biological activity of this compound likely involves interaction with GABA_A receptors and possibly other neuroreceptors. These interactions can lead to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The target compound’s structural analogs differ in substituent groups, ring positions (1,4- vs. 1,5-diazepine), and biological activities. Below is a comparative analysis (Table 1):
Key Observations :
- Ring Position : The target compound’s 1,5-diazepine ring distinguishes it from 1,4-diazepines (e.g., Methylclonazepam), which typically exhibit stronger CNS effects due to GABA receptor binding .
- Substituent Effects :
- The 5-benzoyl group in anti-HIV analogs enhances activity against HIV-1 reverse transcriptase (RT) by facilitating interactions with hydrophobic enzyme pockets .
- Chlorophenyl and nitro groups in Methylclonazepam improve lipophilicity and blood-brain barrier penetration, critical for CNS efficacy .
- In agricultural studies, 4-methyl and 5-acetyl substituents in 1,5-diazepines significantly enhance plant growth, suggesting substituent-dependent bioactivity .
Q & A
Q. What are the standard synthetic routes for preparing 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride?
The compound is typically synthesized via condensation reactions. For example, derivatives of 1,5-benzodiazepin-2-one are prepared by reacting precursors like 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with acylating agents (e.g., benzoyl chloride) in the presence of pyridine as a catalyst. Yields range from 75% to 86% under optimized conditions, with purification via recrystallization from ethyl acetate .
Q. How is the compound structurally characterized in academic research?
Structural validation involves:
- IR spectroscopy : Identification of NH (~3200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretching vibrations .
- NMR : ¹H NMR confirms methyl/ethyl substituents (δ 1.2–1.5 ppm for CH₃; δ 3.8–4.9 ppm for CH₂ groups) and aromatic protons (δ 6.7–7.3 ppm). ¹³C NMR resolves carbonyl carbons (δ ~170–174 ppm) and aromatic carbons .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are measured to confirm purity (e.g., C: 72.16%, H: 5.30%, N: 10.52% for benzodiazepinone derivatives) .
Q. What are the stability considerations for this compound under experimental conditions?
The hydrochloride salt is stable under standard laboratory conditions but may hydrolyze in strongly acidic/basic environments. Storage recommendations include desiccated environments at 2–8°C to prevent deliquescence or decomposition .
Advanced Research Questions
Q. How can computational methods like DFT predict the compound’s receptor-binding affinity?
Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs) to identify reactive sites. For example, Hirshfeld surface analysis reveals intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) critical for ligand-receptor binding . Coupled with molecular docking (e.g., AutoDock Vina), these methods predict binding energies to targets like CREBBP bromodomains, as seen in benzodiazepinone analogs .
Q. What evidence supports its antiviral activity, and how is this assessed experimentally?
Derivatives of 1,5-benzodiazepin-2-one exhibit anti-HIV-1 reverse transcriptase (RT) activity. Assays involve:
Q. How are toxicity and pharmacokinetic properties evaluated in preclinical studies?
Q. What methodologies identify pharmacophore sites for antibacterial activity?
Pharmacophore-oriented molecular (POM) analysis maps electrostatic, hydrophobic, and hydrogen-bonding features. For benzodiazepinones, the 5-benzoyl group and methyl substituents are critical for binding to bacterial enzymes like DNA gyrase .
Q. How do molecular dynamics (MD) simulations study solvent interactions?
MD simulations (e.g., using the Vienna Ab initio Package) model solvation shells and ion-pair formation in non-aqueous electrolytes. Radial distribution functions (RDFs) and diffusion coefficients quantify sodium-ion mobility, relevant for drug delivery systems .
Q. What crystallographic techniques resolve its 3D structure and packing interactions?
Single-crystal X-ray diffraction (SC-XRD) at 1.35 Å resolution identifies π–π stacking and hydrogen-bonding networks. For example, C–H⋯N/O interactions stabilize the crystal lattice in related benzodiazepinones .
Q. How are contradictions in biological activity data resolved across studies?
Meta-analyses compare assay conditions (e.g., cell lines, enzyme isoforms) and structural modifications. For instance, anti-proliferative activity against JAK-3 kinase varies with substituents on the thiourea-tethered benzodiazepinone core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
